molecular formula C16H12N2O5 B138936 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione CAS No. 106981-60-6

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione

Cat. No. B138936
M. Wt: 312.28 g/mol
InChI Key: DHMIRCIBPRTIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C16H12N2O5. It is used for research purposes .


Synthesis Analysis

Isoindoline-1,3-dione derivatives, which include “2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione”, can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . This process involves simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The molecular structure of “2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione” has been characterized by experimental FT-IR and UV-visible spectroscopic methods . Density functional theory calculations of the molecular structure and vibrational spectra have been performed using the B3LYP/6-311++G(d,p) level of theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione” include a molecular weight of 312.28 g/mol . It should be stored in a dry room at room temperature .

Scientific Research Applications

Application in Allergic Asthma Treatment

A study found that 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1), a synthetic phthalimide derivative, has significant effects on allergic asthma. PD1, serving as a peroxisome proliferator-activated receptor (PPAR) γ agonist, demonstrated anti-inflammatory effects. The study involved the use of rat basophilic leukemia (RBL)-2H3 mast cells and an ovalbumin (OVA)-induced asthma mouse model. PD1 was shown to suppress β-hexosaminidase activity in vitro and decrease the number of inflammatory cells, particularly eosinophils, in the allergic asthma mouse model. Furthermore, PD1 reduced the mRNA and protein levels of Th2 cytokines such as interleukin (IL)-4 and IL-13, pointing to its potential as a compound for anti-allergic therapy (Huang et al., 2018).

Application in Antitumor Therapy

Another study explored the antitumor efficacy and toxicity of a novel compound, 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, in vivo in mice. The compound, previously noted for its cytotoxicity in various human tumor cell lines, was tested on murine tumors (Sarcoma-180 and Ehrlich ascites carcinoma). The results revealed significant tumor regression effects and an absence of significant cardiotoxicity, hepatotoxicity, or nephrotoxicity in the tested mice. This points to the compound's potential for further drug development (Mukherjee et al., 2013).

Application in Anticonvulsant Therapy

The synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide were studied, revealing significant in vivo anticonvulsant effects. Specifically, a compound, 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione, showed protection against electrically induced seizures in mice and rats, demonstrating its potential as an anticonvulsant agent (Kamiński et al., 2011).

Application in Anti-inflammatory Therapy

Research into aminoacetylenic isoindoline 1,3-dione compounds revealed their anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Two compounds, ZM4 and ZM5, showed significant dose- and time-dependent reduction of carrageenan-induced edema in rats. The compounds also exhibited strong binding to COX enzymes, similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as anti-inflammatory agents (Qinna et al., 2012).

properties

IUPAC Name

2-(2-ethoxy-4-nitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-2-23-14-9-10(18(21)22)7-8-13(14)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMIRCIBPRTIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603907
Record name 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione

CAS RN

106981-60-6
Record name 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106981-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 15.0 g (10.1 mole) of 2-ethoxy-4-nitroaniline and 13.4 g (0.09 mole) of phthalic anhydride in 100 ml of glacial acetic acid was heated at reflux for approximately 18 hours. The reaction mixture was cooled then poured into 700 ml of water to produce a solid which was collected by filtration. The solid was dissolved in methylene chloride, and the resultant solution washed first with an aqueous 10% potassium carbonate solution followed by an aqueous sodium chloride solution. The washed organic solution was dried over anhydrous sodium sulfate, filtered, and the filtrate evaporated under reduced pressure to yield 23.5 g of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione as a solid (mp 204°-206° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

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